An In-depth Technical Guide to 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (CAS 1001757-60-3)
An In-depth Technical Guide to 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (CAS 1001757-60-3)
This guide provides a comprehensive technical overview of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical synthesis, physicochemical properties, and explore its potential biological activities based on the well-established pharmacology of its constituent pyrazole and piperazine moieties. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Scientific Rationale
The confluence of a pyrazole and a piperazine ring system in a single molecule creates a scaffold of considerable interest for pharmacological research. The pyrazole core is a prominent feature in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties[1][2]. Similarly, the piperazine moiety is a common pharmacophore in centrally active agents, imparting favorable pharmacokinetic properties and interacting with various neurotransmitter receptors[3][4][5].
The title compound, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, combines these two privileged structures, suggesting a high potential for novel biological activity. This guide will provide a detailed protocol for its synthesis and discuss its potential applications based on the rich pharmacology of related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 1001757-60-3 | [6][7][8] |
| Molecular Formula | C₁₀H₁₈N₄ | [6][7] |
| Molecular Weight | 194.28 g/mol | [6][7] |
| Appearance | Likely a solid or oil | - |
| Purity | Typically ≥98% for research use | [6] |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [9] |
Standard analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)[6].
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is most logically achieved through a two-step process, commencing with the formylation of 1,5-dimethyl-1H-pyrazole, followed by a reductive amination with piperazine. This approach is both efficient and scalable.
Step 1: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrazole
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds like pyrazoles[10][11][12][13]. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Protocol:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C during the addition. The formation of the electrophilic chloroiminium ion (Vilsmeier reagent) is exothermic.
-
Substrate Addition: Once the Vilsmeier reagent has formed, add a solution of 1,5-dimethyl-1H-pyrazole in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise to the reaction mixture, again maintaining a low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for several hours to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH of 8-9. This will hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,5-dimethyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel.
Step 2: Reductive Amination with Piperazine
Reductive amination is a powerful and widely used method for the formation of C-N bonds. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure[14][15][16][17][18]. It selectively reduces the iminium ion formed in situ from the aldehyde and amine, without significantly reducing the starting aldehyde.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and a slight excess of piperazine in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
pH Adjustment (Optional but Recommended): A small amount of acetic acid can be added to catalyze the formation of the iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride in portions to the stirred solution at room temperature. The reaction is typically monitored by TLC or LC-MS.
-
Reaction Progression: Stir the reaction mixture at room temperature for several hours until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, can be purified by column chromatography.
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound.
Potential Biological Activity and Mechanism of Action
While specific biological data for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is not extensively published, the pharmacological profiles of its core moieties provide a strong basis for hypothesizing its potential activities.
The Pyrazole Core
The pyrazole nucleus is a versatile scaffold that has been incorporated into a multitude of biologically active compounds. Derivatives have shown promise as:
-
Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines[1][2][19].
-
Antibacterial and Antifungal agents: Demonstrating efficacy against a range of microbial pathogens.
-
Anti-inflammatory agents: Often through the inhibition of cyclooxygenase (COX) enzymes.
The Piperazine Moiety and CNS Activity
Arylpiperazine derivatives are well-known for their interactions with central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors[3][4][5]. The 1-arylpiperazine motif is a key feature of several approved drugs for psychiatric and neurological disorders.
Given the structural similarities to known serotonergic agents, it is plausible that 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine could exhibit affinity for serotonin receptors, such as the 5-HT₁A or 5-HT₇ subtypes. Interaction with these receptors could translate into anxiolytic, antidepressant, or other neuromodulatory effects.
Proposed Signaling Pathway Involvement
A hypothetical mechanism of action, should this compound target the 5-HT₁A receptor, would involve the modulation of downstream signaling cascades. The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and subsequently modulate gene transcription and neuronal excitability.
Caption: A hypothetical 5-HT1A receptor signaling pathway.
Recommended In Vitro Assays for Biological Profiling
To elucidate the biological activity of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a panel of in vitro assays is recommended:
| Assay Type | Purpose | Key Parameters |
| Receptor Binding Assays | To determine the affinity of the compound for a panel of CNS receptors, with a focus on serotonin and dopamine receptors. | Ki (inhibition constant) |
| Functional Assays | To assess the functional activity (agonist, antagonist, or inverse agonist) at the identified target receptors. | EC₅₀ (half maximal effective concentration), IC₅₀ (half maximal inhibitory concentration) |
| Cytotoxicity Assays | To evaluate the general toxicity of the compound against various cell lines (e.g., MTT or MTS assays). | IC₅₀ |
| Antimicrobial Assays | To screen for antibacterial and antifungal activity using methods like broth microdilution. | MIC (Minimum Inhibitory Concentration) |
| Anti-inflammatory Assays | To investigate the inhibition of inflammatory mediators, for example, through COX enzyme inhibition assays. | IC₅₀ |
Conclusion
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a synthetically accessible compound with a promising pharmacological profile based on its constituent chemical moieties. Its straightforward synthesis, coupled with the potential for diverse biological activities, particularly within the central nervous system, makes it a valuable building block for further investigation in drug discovery programs. The protocols and hypotheses presented in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.
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